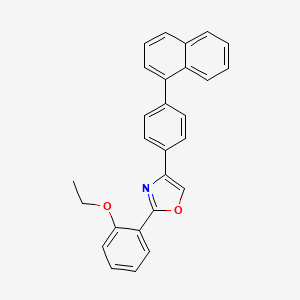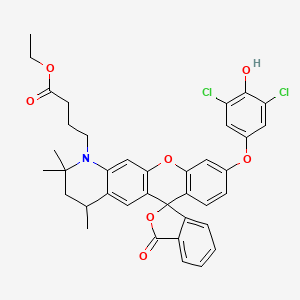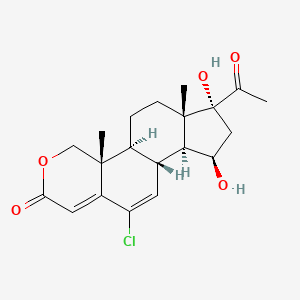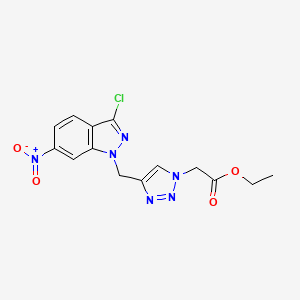![molecular formula C18H21ClN4O B12421083 [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 is a deuterated derivative of a compound used in the synthesis of substituted dibenzodiazepines. This compound is an impurity in the synthesis of Clozepine, an antipsychotic medication. Its versatility renders it valuable for a diverse array of applications, ranging from organic synthesis to analytical method development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 involves several steps. The starting materials typically include 2-amino-4-chlorophenylamine and 4-methyl-1-piperazine. The reaction proceeds through a series of condensation and substitution reactions under controlled conditions, often involving catalysts and solvents to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the desired reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the synthesis of antipsychotic medications.
Industry: Utilized in the development of analytical methods and quality control processes
Mécanisme D'action
The mechanism of action of 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 involves its interaction with specific molecular targets. It functions as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). By binding to GABA receptors, it impedes the binding of GABA, thereby inhibiting its action and affecting neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clozapine: An antipsychotic medication with a similar structure but different pharmacological properties.
Piperazine: A compound with a cyclic amine structure, commonly used in various chemical syntheses
Uniqueness
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 is unique due to its deuterated nature, which enhances its stability and allows for specific analytical applications. Its role as an impurity in the synthesis of Clozepine also highlights its importance in pharmaceutical research .
Propriétés
Formule moléculaire |
C18H21ClN4O |
|---|---|
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
[2-(2-amino-4-chloroanilino)phenyl]-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3/i8D2,9D2,10D2,11D2 |
Clé InChI |
GDTYMTKNSABJKZ-JNJBWJDISA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N)([2H])[2H])[2H] |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)


![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)






